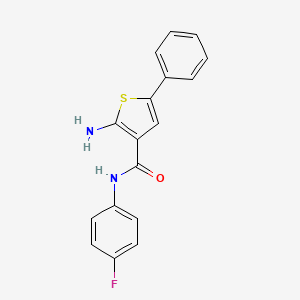

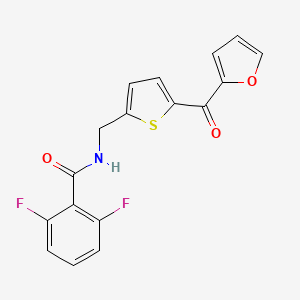

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It is a potential drug candidate that has garnered significant attention in the scientific community due to its diverse biological activities.

Applications De Recherche Scientifique

Discovery and Development of Kinase Inhibitors

Research has shown that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in specific cancer models and have advanced into clinical trials, highlighting their potential in cancer treatment (Schroeder et al., 2009).

Solvent-Free Synthesis and Spectral Analysis

A study on solvent-free synthesis of similar compounds emphasized their potential in creating more environmentally friendly production methods. This method achieved high yields and purity, with spectral data suggesting potential applications in various chemical and pharmaceutical processes (Thirunarayanan & Sekar, 2013).

Water Mediated Synthesis and NLO Properties

Another study focused on water-mediated synthesis of related compounds, investigating their nonlinear optical (NLO) properties and molecular docking. These compounds showed promise in the inhibition of tubulin polymerization, suggesting potential applications in anticancer activities (Jayarajan et al., 2019).

Antimicrobial and Antiviral Applications

There's also research on the synthesis of 2,4,5-trisubstituted thiazoles using similar structures, revealing their antimicrobial and antiviral potential. Such compounds could be significant in the development of new therapeutic agents (Kumar et al., 2013).

Synthesis and Characterization in Drug Design

The synthesis and characterization of analogs, as seen in a study on N-benzyl-N-phenylthiophene-2-carboxamide analogues, is crucial in drug design, particularly for viral infections like enterovirus 71 (Pan et al., 2015).

Anticonvulsant Properties and Computational Studies

Research on Schiff bases of 2-aminothiophenes, which are structurally similar, highlights their anticonvulsant activity. In silico studies predict protein-ligand interactions, aiding in the development of new pharmacological agents (Kunda et al., 2013).

Mécanisme D'action

Mode of Action

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide interacts with its targets, the HDACs, by inhibiting their enzymatic activity . This inhibition is especially potent against HDAC3, as indicated by an IC50 value of 95.48 nM .

Biochemical Pathways

By inhibiting HDACs, this compound affects the acetylation and deacetylation of histones, which are key processes in the regulation of gene expression . This can lead to changes in the transcription of various genes, impacting numerous biochemical pathways.

Result of Action

The inhibition of HDACs by this compound can lead to antiproliferative effects on tumor cells . For instance, it has been shown to inhibit the growth of HepG2 cells with an IC50 value of 1.30 μM . It can also promote apoptosis and cause G2/M phase arrest in these cells .

Propriétés

IUPAC Name |

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-12-6-8-13(9-7-12)20-17(21)14-10-15(22-16(14)19)11-4-2-1-3-5-11/h1-10H,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDKAMLULPDWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)

![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)

![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)